Tert-butyl 2-chloro-5-(methylamino)benzoate
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Overview
Description
Tert-butyl 2-chloro-5-(methylamino)benzoate is a chemical compound that is commonly used in scientific research. It is a benzoate derivative that has a variety of applications, including as a reagent in organic synthesis and as a probe for studying the function of certain proteins. In
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5-(methylamino)benzoate is not well-understood. However, it is believed to act as a substrate for certain proteins, which can then be studied using various biochemical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 2-chloro-5-(methylamino)benzoate are not well-understood. However, it has been shown to have a variety of effects on certain proteins, which can be studied using various biochemical techniques.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl 2-chloro-5-(methylamino)benzoate in lab experiments is that it is a well-established reagent with a variety of applications. Additionally, it has been well-documented in the literature, making it easy to find information on its synthesis and uses. However, one limitation is that its mechanism of action is not well-understood, which can make it difficult to interpret experimental results.
Future Directions
There are many future directions for research involving tert-butyl 2-chloro-5-(methylamino)benzoate. One possible direction is to further study its mechanism of action, which could help researchers better understand how it interacts with certain proteins. Additionally, it could be used in the development of new drugs or as a tool for studying drug resistance in cancer cells. Overall, there is still much to be learned about tert-butyl 2-chloro-5-(methylamino)benzoate, and it is likely to continue to be an important reagent in scientific research for years to come.
Synthesis Methods
The synthesis of tert-butyl 2-chloro-5-(methylamino)benzoate involves the reaction of 2-chloro-5-nitrobenzoic acid with tert-butylamine and thionyl chloride. The reaction results in the formation of tert-butyl 2-chloro-5-(methylamino)benzoate, which can be purified through recrystallization. This synthesis method is commonly used in research labs and has been well-documented in the literature.
Scientific Research Applications
Tert-butyl 2-chloro-5-(methylamino)benzoate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used to synthesize a variety of compounds. Additionally, it has been used as a probe for studying the function of certain proteins. For example, it has been used to study the function of the protein P-glycoprotein, which is involved in drug resistance in cancer cells.
properties
IUPAC Name |
tert-butyl 2-chloro-5-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)9-7-8(14-4)5-6-10(9)13/h5-7,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRBCDTUIGPQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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